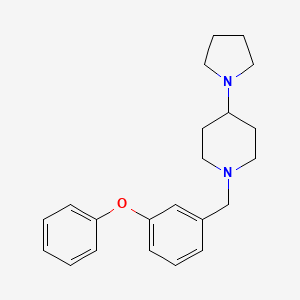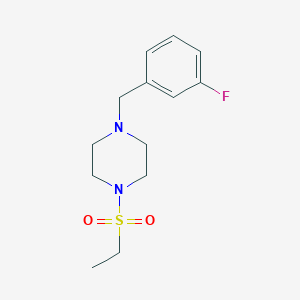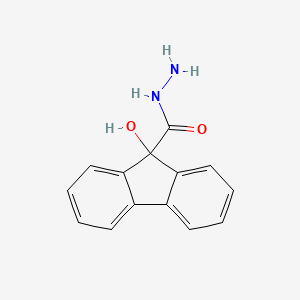
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a phenoxybenzyl group attached to the piperidine ring, which is further substituted with a pyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be synthesized through a multi-step process involving the following key steps:
Formation of the Phenoxybenzyl Intermediate: The synthesis begins with the preparation of the phenoxybenzyl intermediate. This is typically achieved by reacting 3-phenoxybenzyl chloride with a suitable nucleophile, such as sodium hydride, in an aprotic solvent like dimethylformamide.
N-Alkylation of Piperidine: The phenoxybenzyl intermediate is then subjected to N-alkylation with piperidine. This step involves the use of a base, such as potassium carbonate, and a solvent like acetonitrile to facilitate the reaction.
Introduction of the Pyrrolidinyl Group: The final step involves the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. This is typically achieved by reacting the N-alkylated piperidine intermediate with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxybenzyl or pyrrolidinyl groups can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation Products: Corresponding ketones or carboxylic acids.
Reduction Products: Corresponding alcohols or amines.
Substitution Products: Compounds with substituted phenoxybenzyl or pyrrolidinyl groups.
科学的研究の応用
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors or ion channels.
類似化合物との比較
1-(3-Phenoxybenzyl)-4-(pyrrolidin-1-yl)piperidine can be compared with other similar compounds, such as:
1-(3-Phenoxybenzyl)-4-methylpiperidine: Similar structure but with a methyl group instead of a pyrrolidinyl group.
1-(3-Phenoxybenzyl)-4-(morpholin-4-yl)piperidine: Similar structure but with a morpholinyl group instead of a pyrrolidinyl group.
1-(3-Phenoxybenzyl)-4-(piperidin-1-yl)piperidine: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness: this compound is unique due to the presence of both the phenoxybenzyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C22H28N2O |
|---|---|
分子量 |
336.5 g/mol |
IUPAC名 |
1-[(3-phenoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C22H28N2O/c1-2-8-21(9-3-1)25-22-10-6-7-19(17-22)18-23-15-11-20(12-16-23)24-13-4-5-14-24/h1-3,6-10,17,20H,4-5,11-16,18H2 |
InChIキー |
MGPBJDPGBWZQJM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10886206.png)

![(3-Chlorophenyl)[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886217.png)
![3-{[4-(2-fluorobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10886225.png)
![2,6-Dimethoxy-4-{[4-(4-phenylcyclohexyl)piperazin-1-yl]methyl}phenol](/img/structure/B10886227.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
![[2-(3-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate](/img/structure/B10886250.png)

![3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)

![(2,3-Dimethoxyphenyl)[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10886268.png)
![4-{1-[4-(Cinnamoyloxy)phenyl]-3-oxo-1,3-dihydro-1-isobenzofuranyl}phenyl 3-phenylacrylate](/img/structure/B10886273.png)
![2-(3,4-dichlorophenyl)-5-methyl-4-[(E)-(5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1H-pyrazol-3-one](/img/structure/B10886274.png)

